molecular formula C14H14O4 B11863550 3-Butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid CAS No. 838849-09-5

3-Butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid

Cat. No.: B11863550
CAS No.: 838849-09-5
M. Wt: 246.26 g/mol
InChI Key: JALPBHSOLHXWRY-UHFFFAOYSA-N
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Description

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid is a chemical compound belonging to the isochromene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted benzaldehyde with malonic acid in the presence of a catalyst to form the isochromene ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of 3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

CAS No.

838849-09-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-butyl-1-oxoisochromene-4-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-2-3-8-11-12(13(15)16)9-6-4-5-7-10(9)14(17)18-11/h4-7H,2-3,8H2,1H3,(H,15,16)

InChI Key

JALPBHSOLHXWRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O

Origin of Product

United States

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